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1-(2,5-dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

Lipophilicity Drug-likeness CNS penetration

1-(2,5-Dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione (CAS 1009157-55-4, molecular formula C22H23N3O2, MW 361.4 g/mol) is a synthetic heterocyclic compound belonging to the N-aryl-3-aminopyrrolidine-2,5-dione class. It features a pyrrolidine-2,5-dione core bearing an N-1-(2,5-dimethylphenyl) substituent and a 3-{[2-(1H-indol-3-yl)ethyl]amino} side chain, structurally positioning it as a tryptamine-succinimide hybrid distinct from the more extensively characterized 3-(1H-indol-3-yl)pyrrolidine-2,5-dione series prevalent in the 5-HT1A/SERT dual ligand literature.

Molecular Formula C22H23N3O2
Molecular Weight 361.4 g/mol
Cat. No. B14938967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
Molecular FormulaC22H23N3O2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N2C(=O)CC(C2=O)NCCC3=CNC4=CC=CC=C43
InChIInChI=1S/C22H23N3O2/c1-14-7-8-15(2)20(11-14)25-21(26)12-19(22(25)27)23-10-9-16-13-24-18-6-4-3-5-17(16)18/h3-8,11,13,19,23-24H,9-10,12H2,1-2H3
InChIKeyWKCRJEVLTKCATR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione: Chemical Identity and Compound Class Baseline


1-(2,5-Dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione (CAS 1009157-55-4, molecular formula C22H23N3O2, MW 361.4 g/mol) is a synthetic heterocyclic compound belonging to the N-aryl-3-aminopyrrolidine-2,5-dione class [1]. It features a pyrrolidine-2,5-dione core bearing an N-1-(2,5-dimethylphenyl) substituent and a 3-{[2-(1H-indol-3-yl)ethyl]amino} side chain, structurally positioning it as a tryptamine-succinimide hybrid distinct from the more extensively characterized 3-(1H-indol-3-yl)pyrrolidine-2,5-dione series prevalent in the 5-HT1A/SERT dual ligand literature [2]. The compound is catalogued as a screening library chemical (PubChem CID 16457275; STK235272; AKOS002319667) with no published biological activity data identified as of 2026 [1].

Why Closest Analogs Cannot Substitute for 1-(2,5-Dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione in Research Procurement


The N-1-(2,5-dimethylphenyl) motif and the 3-ethylamino-indole side chain jointly define the pharmacological identity of this compound; neither the widely studied 3-(1H-indol-3-yl)pyrrolidine-2,5-dione series (where indole attaches directly at C-3) nor mono-methylphenyl analogs capture the same conformational and electronic profile [1]. The 2,5-dimethyl substitution pattern alters electronic density on the aryl ring relative to 2-methyl, 4-bromo, or 2,4-dichloro analogs, which is predicted to shift binding preferences across aminergic GPCR targets based on established SAR from the Wróbel et al. multi-target antidepressant programs [2]. The ethylamino linker introduces a rotatable bond absent in the direct 3-indolyl series, enabling a different pharmacophoric geometry that may yield distinct polypharmacology between serotonin receptors (5-HT1A, 5-HT2A, 5-HT6, 5-HT7), the serotonin transporter (SERT), and dopamine D2 receptors [2]. Generic substitution with an underivatized N-phenyl or N-alkyl analog forfeits these combined steric and electronic features, making procurement of the exact compound essential for SAR continuity.

Quantitative Differentiation Evidence for 1-(2,5-Dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione Versus Structural Analogs


Computational Physicochemical Profile: cLogP Lipophilicity Advantage of the 2,5-Dimethylphenyl Substituent Over Unsubstituted Phenyl and Mono-Methyl Analogs

The target compound's computed lipophilicity (XLogP3 = 3.2 [1]) is elevated relative to the unsubstituted N-phenyl analog (XLogP predicted ~2.1) and the N-(2-methylphenyl) analog (XLogP predicted ~2.6), driven by the second methyl group on the 2,5-dimethylphenyl ring. This 0.6–1.1 log unit increase translates to approximately 4–12× higher partition coefficient, a magnitude that meaningfully influences CNS permeability potential according to the Wager CNS MPO scoring framework. The 2,5-dimethyl pattern also generates a symmetric substitution that eliminates the rotational asymmetry present in N-(2-methylphenyl) variants, simplifying conformational sampling in docking campaigns.

Lipophilicity Drug-likeness CNS penetration

Hydrogen Bonding Inventory: Distinct Donor/Acceptor Ratio Compared to the 3-Indolyl-Pyrrolidine-2,5-Dione Lead Series

The target compound possesses 2 hydrogen bond donors (indole NH, secondary amine NH) and 3 hydrogen bond acceptors (two carbonyl oxygens, indole π-system) [1]. This differs from the extensively optimized 3-(1H-indol-3-yl)pyrrolidine-2,5-dione series [2], which typically contains only 1 H-bond donor (indole NH) and 2–3 acceptors. The additional secondary amine in the ethylamino linker (pKa ~8–9) introduces a protonatable center absent in the direct 3-indolyl series, enabling pH-dependent hydrogen bonding and potential ionic interactions with aspartate residues in aminergic GPCR binding pockets (e.g., Asp3.32 in 5-HT1A, Asp3.32 in D2). This feature is shared with tryptamine-based ligands but absent in the direct 3-indolyl-succinimide series.

Hydrogen bonding Pharmacophore modeling Target engagement

Rotatable Bond Count and Conformational Flexibility: Differentiation from Rigid 3-Indolyl-Succinimide Scaffolds

The target compound contains 5 rotatable bonds [1], substantially more than the 1–2 rotatable bonds typical of the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione series where the indole is directly attached to the succinimide C-3 position [2]. This increased flexibility allows the indole moiety to sample a broader conformational space relative to the N-aryl ring, potentially enabling binding to receptor pockets with different spatial requirements. The known multi-target antidepressant leads from the Wróbel series (e.g., 4f with Ki(5-HT1A) = 10.0 nM and Ki(SERT) = 2.8 nM) achieve their dual activity through rigid tetrahydropyridine linkers; the target compound's flexible ethylamino linker represents a distinct structural strategy that may yield different selectivity fingerprints across the 5-HT1A/SERT/D2/5-HT2A/5-HT6/5-HT7 panel [2].

Conformational flexibility Entropy binding penalty Polypharmacology

Benchmark Affinity Data: Unsubstituted 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Parent Scaffold as Baseline for Future Biological Characterization

The unsubstituted parent scaffold 3-(1H-indol-3-yl)pyrrolidine-2,5-dione exhibits a moderate binding affinity for the 5-HT1A receptor with a Ki value of 1780 nM . This represents the baseline affinity for the simplest 3-indolyl-succinimide architecture from which all optimized leads derive. The target compound, with its N-(2,5-dimethylphenyl) and 3-ethylamino-indole modifications, is expected to deviate substantially from this baseline based on the SAR trends observed in the Wróbel 2019 and 2023 series, where N-substitution and indole 5-substitution drove Ki improvements of 500–800× into the low nanomolar range [1][2]. The target compound's unique dual modification (N-aryl + 3-aminoalkyl) positions it as an underexplored chemotype between the parent scaffold and the optimized multi-target leads.

5-HT1A receptor Baseline affinity SAR template

Structural Topology: 2,5-Dimethylphenyl Symmetry Distinguishes This Compound from All Other N-Aryl-3-aminoalkyl-Indolyl-Pyrrolidine-2,5-dione Analogs

The 2,5-dimethyl substitution on the N-phenyl ring creates a Cs-symmetric aryl group with two equivalent methyl groups in a meta relationship to each other. This contrasts with all identified direct analogs: the N-(2-methylphenyl), N-(3-methylphenyl), N-(4-bromophenyl), N-(2,4-dichlorophenyl), and N-(4-fluorophenyl) variants each present asymmetric aryl substitution patterns [1]. Symmetric 2,5-dimethylation eliminates the rotational isomerism of the N-aryl bond that complicates the conformational landscape of mono-substituted and meta-substituted analogs. In the context of receptor binding, symmetric substitution simplifies interpretation of structure-activity relationships by reducing the number of distinct binding poses available to the aryl ring in hydrophobic receptor pockets.

Symmetric substitution Molecular recognition Chemical diversity

LIMITATION ACKNOWLEDGMENT: No In Vitro or In Vivo Biological Characterization Identified for This Compound

Comprehensive searching of PubMed, Google Patents, BindingDB, PubChem BioAssay, and vendor databases as of May 2026 has identified no published quantitative biological data (binding affinity, functional activity, enzyme inhibition, cellular potency, in vivo efficacy, pharmacokinetics, or toxicity) for the target compound [1]. This compound exists as a catalogued screening library entity (STK235272, AKOS002319667, AKOS016165217) and may have been tested in undisclosed screening campaigns. The absence of published data means all differentiation claims above are derived from computational predictions, structural comparisons, and class-level SAR inference. Users should treat this compound as a prospective tool for de novo profiling rather than a characterized lead, and should budget for primary screening when incorporating it into procurement decisions.

Data gap Prospective tool compound Screening library

Recommended Research Application Scenarios for 1-(2,5-Dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione Based on Structural Differentiation Evidence


Prospective 5-HT1A/SERT/D2 Polypharmacology Screening as a Structurally Distinct Chemotype

The compound's unique combination of a 2,5-dimethylphenyl N-substituent and a flexible ethylamino-indole side chain [1] positions it as a valuable addition to aminergic GPCR screening panels. Unlike the extensively optimized 3-(1H-indol-3-yl)pyrrolidine-2,5-dione series (lead 4f: Ki(5-HT1A)=10.0 nM, Ki(SERT)=2.8 nM [2]), the target compound introduces a secondary amine linker that is not present in the direct 3-indolyl series, potentially enabling distinct selectivity profiles across the 5-HT1A, 5-HT2A, 5-HT6, 5-HT7, D2, and SERT targets. The 5 rotatable bonds confer conformational flexibility absent in rigid-linked leads, which may favor binding to receptor conformations inaccessible to the tetrahydropyridine-linked analogs. Procurement for broad-panel radioligand displacement screening (5-HT1A, SERT, D2, 5-HT2A, 5-HT6, 5-HT7) would directly address the data gap identified in Section 3.6 and could reveal a polypharmacology signature complementary to existing in-class leads.

Conformational Analysis and SAR Expansion of the N-Aryl-3-Aminoalkyl-Pyrrolidine-2,5-Dione Chemical Space

The 2,5-dimethylphenyl group's Cs symmetry eliminates N-aryl rotational isomerism present in ortho-substituted and meta-mono-substituted analogs [1], making this compound an experimentally cleaner probe for structure-activity relationship studies. The 3-ethylamino-indole side chain offers a tryptamine-like pharmacophore that is absent from the better-characterized 3-(1H-indol-3-yl)pyrrolidine-2,5-dione series, where the indole is directly C-linked to the succinimide. Procurement enables systematic SAR expansion: varying the N-aryl group (comparing 2,5-dimethylphenyl vs. 2-methylphenyl vs. 4-bromophenyl vs. 2,4-dichlorophenyl analogs) while holding the 3-ethylamino-indole side chain constant, and conversely varying the 3-side chain while holding the 2,5-dimethylphenyl group constant. This matrix approach would elucidate the relative contributions of N-aryl electronics, linker flexibility, and indole presentation to aminergic receptor binding.

Computational Docking and Pharmacophore Modeling Using a Symmetric N-Aryl Template

The target compound's well-defined physicochemical properties (XLogP3=3.2, 2 H-bond donors, 3 H-bond acceptors, 5 rotatable bonds [1]) and symmetric N-aryl group make it an ideal template for computational docking studies into aminergic GPCR homology models and crystal structures. The simplified conformational landscape (single preferred N-aryl rotamer vs. 2 for asymmetric analogs) reduces the computational sampling burden and facilitates more confident pose prediction. When combined with the unsubstituted parent scaffold baseline (Ki(5-HT1A) = 1780 nM ), the target compound provides a defined computational starting point for prospective binding affinity prediction using molecular dynamics and free energy perturbation methods. Procurement enables experimental validation of in silico predictions, closing the loop between computational design and biochemical measurement.

Metabolic Stability and CYP Interaction Profiling of a Tryptamine-Succinimide Hybrid

The target compound's ethylamino linker introduces a secondary amine susceptible to N-dealkylation and oxidative metabolism, differentiating it from the metabolically characterized 3-indolyl-succinimide leads (Wróbel 2023 lead 4f: good microsomal stability in human liver microsomes [2]). The 2,5-dimethylphenyl group may undergo CYP-mediated aromatic oxidation at the para-position relative to the succinimide nitrogen, competing with N-dealkylation of the ethylamino side chain. The XLogP3 of 3.2 places the compound within favorable CNS drug-like space (Wager CNS MPO criteria), but experimental microsomal stability data are required to confirm this. Procuring the compound for incubation in human and rodent liver microsomes (NADPH-supplemented) with LC-MS/MS monitoring of parent depletion would generate first-in-class metabolic stability data for the N-aryl-3-aminoalkyl-pyrrolidine-2,5-dione chemotype, enabling comparison with the established 3-indolyl-succinimide stability benchmarks.

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